molecular formula C9H9NO2 B1253348 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one CAS No. 56469-02-4

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B1253348
CAS RN: 56469-02-4
M. Wt: 163.17 g/mol
InChI Key: CMNQIVHHHBBVSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one typically involves a multi-step process starting from isoquinoline. Huang Wei-yi (2006) reported a three-step synthesis process where isoquinoline undergoes sulfonation, followed by hydroxylation and hydrogenation to yield 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one with an overall yield of 47.6%. The process demonstrates the compound's accessibility through relatively straightforward chemical reactions, utilizing common reagents and catalysts like sulfuric acid, sodium hydroxide, potassium hydroxide, and palladium on carbon (Pd/C) (Huang Wei-yi, 2006).

Molecular Structure Analysis

The molecular structure of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one has been determined through various spectroscopic methods, including ^1H NMR and mass spectrometry (MS). These analyses confirm the presence of the hydroxy group at the 5-position and the saturation of the 3,4-positions in the isoquinoline ring, providing insights into the compound's reactivity and potential for further functionalization.

Chemical Reactions and Properties

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. Renzhi Liu et al. (2019) explored its capability to undergo radical 6-endo aza-cyclization, showcasing its potential in synthesizing complex heterocycles under copper-catalyzed conditions. This property highlights its utility in constructing diverse molecular architectures for potential applications in medicinal chemistry and material science (Renzhi Liu et al., 2019).

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one has been synthesized through various methods, indicating its importance in chemical research. Huang Wei-yi (2006) outlined a three-step synthesis process from isoquinoline, achieving a 47.6% overall yield (Huang Wei-yi, 2006). Additionally, Chen Zhan-guo (2008) investigated a new synthetic method for a related derivative, emphasizing the compound's relevance in synthetic chemistry (Chen Zhan-guo, 2008).

Biomedical Research

  • Zhang San-qi (2010) synthesized novel 2-substituted derivatives of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, revealing their vasodilatation activity. This suggests potential biomedical applications, particularly in cardiovascular research (Zhang San-qi, 2010).

Pharmacological Applications

  • The compound has been explored in pharmacological contexts. For example, a study by Büttelmann et al. (2003) on 4-(3,4-dihydro-1H-isoquinolin-2yl)-pyridines and quinolines, which are structurally related to 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, showed potent activity as NMDA receptor antagonists, indicating potential in neurological or psychiatric drug development (Büttelmann et al., 2003).

Molecular Imaging

  • In the field of molecular imaging, Y. Miyake et al. (2000) synthesized a variant of this compound labeled with carbon-11 for potential use in positron emission tomography (PET) imaging. This highlights its application in medical imaging and diagnostics (Y. Miyake et al., 2000).

Natural Product Research

  • Yang-min Ma et al. (2017) isolated a new isoquinolone alkaloid, structurally related to 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, from an endophytic fungus. This indicates the compound's significance in the study of natural products and potential antimicrobial applications (Yang-min Ma et al., 2017).

properties

IUPAC Name

5-hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-3,11H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNQIVHHHBBVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20530894
Record name 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20530894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

CAS RN

56469-02-4
Record name 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20530894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 10.0 g (62.0 mmol) of 1,5-dihydroxyisoquinoline in 500 ml of HOAc and 2 g of 20% Pd-C was hydrogenated at room temperature until the required amount of hydrogen was absorbed. The solution was filtered and concentrated. The resulting solid was recrystallized from water (200 ml) to give 8.74 g (86%) of product; mp 195°-198°.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

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